molecular formula C16H20F3NO3S B2754762 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2309216-08-6

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2754762
CAS No.: 2309216-08-6
M. Wt: 363.4
InChI Key: OWUSPYCXEDPVST-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a trifluoromethyl group and a thian ring substituted with a hydroxyethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thian ring and subsequent functionalization. The key steps include:

    Formation of the Thian Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethoxy Group: This step involves the reaction of the thian ring with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Attachment of the Benzamide Core: The final step involves coupling the functionalized thian ring with a benzamide derivative containing the trifluoromethyl group. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s activity.

Comparison with Similar Compounds

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(fluoromethyl)benzamide: Differing by the substitution of a fluoromethyl group instead of a trifluoromethyl group.

    N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(methyl)benzamide: Differing by the substitution of a methyl group instead of a trifluoromethyl group.

The unique trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3S/c17-16(18,19)13-4-2-1-3-12(13)14(22)20-11-15(23-8-7-21)5-9-24-10-6-15/h1-4,21H,5-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUSPYCXEDPVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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